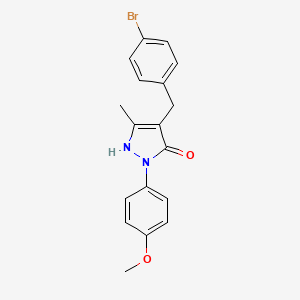![molecular formula C21H24N6O B11192685 4'-methyl-2-[(3-methylphenyl)amino]-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11192685.png)
4'-methyl-2-[(3-methylphenyl)amino]-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-METHYL-2-[(3-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of bipyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a methylphenyl group, and a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-METHYL-2-[(3-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bipyrimidine Core: This step involves the condensation of appropriate pyrimidine derivatives under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the Methylphenyl Group: This step involves the coupling of the methylphenyl group to the bipyrimidine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4’-METHYL-2-[(3-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4’-METHYL-2-[(3-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-METHYL-2-[(3-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or signaling pathways, leading to the modulation of cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,6-DIMETHYLPYRIMIDINE: Shares the pyrimidine core but lacks the piperidine and methylphenyl groups.
4-AMINO-2-METHYLPYRIMIDINE: Similar pyrimidine structure but different substituents.
Uniqueness
4’-METHYL-2-[(3-METHYLPHENYL)AMINO]-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(3-methylanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24N6O/c1-14-7-6-8-16(11-14)24-20-25-18(12-19(28)26-20)17-13-22-21(23-15(17)2)27-9-4-3-5-10-27/h6-8,11-13H,3-5,9-10H2,1-2H3,(H2,24,25,26,28) |
InChI Key |
CUGXOERSZWQONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)-N,N-dimethylpropan-1-amine](/img/structure/B11192603.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11192607.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11192618.png)
![N-(3-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11192621.png)
![N-(4-fluorobenzyl)-2-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11192624.png)
![N-(3,4-dimethoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11192625.png)
![3,3'-[(3-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11192628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11192633.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11192643.png)
![1-acetyl-2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11192648.png)
![(2E)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11192655.png)

![N'-[(E)-(4-methylphenyl)methylidene]octanehydrazide](/img/structure/B11192672.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11192680.png)
